molecular formula C19H16BrNO3 B5968765 2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5968765
M. Wt: 386.2 g/mol
InChI Key: ILVNAINEYSGELU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core structure substituted with a bromoethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 5-ethoxy-4-hydroxybenzaldehyde, followed by a condensation reaction with 8-hydroxyquinoline under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-(2-BROMO-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-[(1E)-2-(2-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL: Lacks the bromo group, which may influence its chemical reactivity and biological activity.

Uniqueness

2-[(1E)-2-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to the presence of both the bromo and ethoxy groups, which can significantly impact its chemical properties and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-[(E)-2-(2-bromo-5-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-2-24-18-10-13(15(20)11-17(18)23)7-9-14-8-6-12-4-3-5-16(22)19(12)21-14/h3-11,22-23H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNAINEYSGELU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.